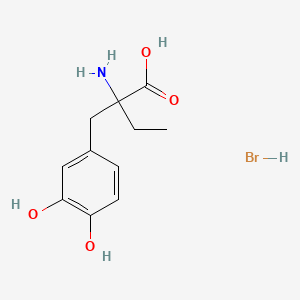

rac a-Ethyl DOPA Hydrobromide

Description

Contextual Significance of DOPA and Its Analogs in Biochemical Research

L-3,4-dihydroxyphenylalanine (L-DOPA) is a naturally occurring amino acid derived from the post-translational modification of tyrosine. researchgate.net Its primary biochemical significance lies in its role as a precursor to several catecholamine neurotransmitters, including dopamine (B1211576), noradrenaline, and adrenaline. researchgate.net DOPA decarboxylase (DDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of L-DOPA to dopamine, a crucial process for the functioning of the central nervous system. openbiochemistryjournal.comnih.gov

The link between dopamine deficiency in the brain and Parkinson's disease established L-DOPA as a cornerstone in the management of the disease's symptoms. researchgate.netscirp.org This has spurred extensive research into DOPA itself and a wide array of its derivatives. Scientists have explored DOPA analogs and DOPA-containing peptides for various pharmacological activities, including their potential to improve absorption in long-term therapies and their interactions with G protein-coupled receptors. researchgate.net The unique adhesive properties of DOPA-containing proteins in mussels have also inspired the development of novel biomaterials and coatings. researchgate.netresearchgate.net The study of DOPA derivatives, therefore, spans neuropharmacology, medicinal chemistry, and materials science. researchgate.net

The Role of Racemates in Advanced Chemical Synthesis and Stereochemical Considerations

In chemistry, a chiral molecule can exist as two non-superimposable mirror images called enantiomers. numberanalytics.com A racemic mixture, or racemate, is a 50:50 mixture of these two enantiomers. wikipedia.org A key characteristic of a racemate is that it is optically inactive; the equal and opposite rotation of plane-polarized light by the two enantiomers cancels out. wikipedia.orgpharmaguideline.com This is in contrast to enantiopure compounds, which contain only a single enantiomer and are optically active. wikipedia.org

The synthesis of racemates is a fundamental aspect of chemistry. Chemical reactions that produce a chiral molecule from achiral starting materials without a chiral influence will invariably yield a racemic mixture. wikipedia.orgpharmaguideline.com This makes the synthesis of racemates often less complex and more cost-effective than enantioselective synthesis, which requires special conditions or chiral catalysts. numberanalytics.comwikipedia.org Racemic mixtures are significant in the synthesis of fine chemicals, polymers, and pharmaceuticals. numberanalytics.com

However, the importance of stereochemistry cannot be overstated, as the different enantiomers of a molecule can exhibit vastly different biological activities. numberanalytics.comrsc.org Biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. rsc.org This can lead to one enantiomer producing a desired therapeutic effect while the other is inactive or even detrimental. rsc.org Therefore, the separation of racemates into their individual enantiomers, a process known as resolution, is often a critical step in drug development. pharmaguideline.comlibretexts.org This process typically involves converting the enantiomers into diastereomers, which have different physical properties (like melting point and solubility) and can be separated by conventional means like fractional crystallization. pharmaguideline.comlibretexts.org

Positioning of rac α-Ethyl DOPA Hydrobromide within Contemporary Amino Acid Derivative Research

rac α-Ethyl DOPA Hydrobromide is a synthetically derived, non-proteinogenic amino acid that occupies a specific niche in chemical and pharmacological research. As an analog of DOPA, it belongs to a class of molecules of high interest, but its specific structural modifications—the presence of an ethyl group at the alpha-carbon and its formulation as a racemic hydrobromide salt—define its research context.

The introduction of an alkyl group at the α-carbon of an amino acid, as seen with the ethyl group in this compound, is a significant modification. Such α,α-disubstituted amino acids are known to have more restricted conformational freedom compared to their unsubstituted counterparts. jst.go.jp This structural rigidity can profoundly influence the properties of peptides they are incorporated into and is a strategy used to create valuable building blocks for pharmaceutically active compounds. jst.go.jpresearchgate.net Research into α-alkyl amino acid derivatives is driven by the need to create novel molecular structures with specific, predictable conformations and biological activities. acs.orgnih.gov

As a racemate, rac α-Ethyl DOPA Hydrobromide represents a starting point for stereochemical investigation. It is a mixture of the (R)- and (S)-α-Ethyl DOPA enantiomers. While the racemic mixture itself can be studied, its existence invites resolution into its constituent enantiomers to investigate their individual biological properties, a common practice given that enantiomers of dopaminergic compounds can have opposing effects (e.g., agonist versus antagonist activity). rsc.orgnih.gov The compound is noted as a useful research chemical and building block. Some research has explored its potential as an antihypertensive agent, aligning it with other DOPA derivatives like α-Methyldopa that have similar applications. cymitquimica.comahajournals.org

The hydrobromide salt form suggests it is prepared for stability and handling in a laboratory setting. The physicochemical properties of the compound are summarized in the table below.

Physicochemical Properties of rac α-Ethyl DOPA Hydrobromide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1329833-85-3 | bio-connect.nl |

| Molecular Formula | C₁₁H₁₆BrNO₄ | |

| Molecular Weight | 306.156 g/mol | |

| Appearance | Neat | cymitquimica.com |

| Storage Temperature | -20°C | bio-connect.nl |

| Characteristics | Very Hygroscopic | cymitquimica.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16BrNO4 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide |

InChI |

InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H |

InChI Key |

AIUVUJQXEMPCTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br |

Origin of Product |

United States |

Synthetic Methodologies for α Ethyl Dopa Scaffolds and Their Hydrobromide Salts

Non-Stereoselective Synthetic Routes to α-Ethyl DOPA Analogs

Non-stereoselective, or racemic, synthesis provides a more direct, albeit less refined, approach to α-ethyl DOPA. These methods are foundational and often serve as precursors to subsequent resolution techniques.

General Strategies for α-Alkylation of Phenylalanine/DOPA Precursors

The introduction of an ethyl group at the α-carbon of a DOPA precursor is typically achieved through the alkylation of an enolate intermediate. A common strategy involves the use of protected DOPA derivatives to prevent unwanted side reactions on the catechol and amino functionalities. A plausible synthetic route begins with a protected phenylalanine or DOPA derivative, such as N-acetyl-3,4-dimethoxyphenylalanine ethyl ester. The α-proton of this precursor can be abstracted by a strong base, like lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the α-ethyl group.

The general steps for this non-stereoselective α-ethylation can be summarized as follows:

Protection: The amino and catechol groups of the DOPA precursor are protected. Common protecting groups for the catechol are methyl ethers, and the amino group is often protected as an acetyl or benzoyl amide.

Enolate Formation: The protected amino acid derivative is treated with a strong, non-nucleophilic base to generate the corresponding enolate.

Alkylation: The enolate is quenched with an ethyl halide to introduce the ethyl group at the α-position.

Deprotection: The protecting groups are removed to yield the final α-ethyl DOPA.

A key intermediate in a similar synthesis for α-methyl DOPA is D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-methyl-alanine Ethyl Ester. smolecule.com Following this pattern, the analogous precursor for α-ethyl DOPA would be D,L-N-Acetyl-3-(3,4-dimethoxyphenyl)-2-ethyl-alanine Ethyl Ester.

Formation and Stability of α-Ethyl DOPA Hydrobromide Salt Structures

The final step in the synthesis often involves the deprotection of the precursor and the formation of the hydrobromide salt. Treatment of the fully protected α-ethyl DOPA derivative with a strong acid, such as hydrobromic acid (HBr), simultaneously cleaves the protecting groups (e.g., methyl ethers from the catechol and the ester from the carboxylic acid) and protonates the amino group to form the hydrobromide salt. chemguide.co.uklibretexts.org

The stability of amino acid hydrobromide salts is an important consideration for their storage and handling. Generally, these salts are crystalline solids with higher melting points and greater stability towards oxidation compared to the free amino acid. The protonated amino group in the hydrobromide salt is less susceptible to oxidation. However, the catechol moiety of DOPA derivatives remains sensitive to oxidation, particularly in the presence of light, oxygen, and basic conditions. Therefore, α-ethyl DOPA hydrobromide should be stored in a cool, dark, and dry environment.

Stereoselective Synthesis Approaches for DOPA Derivatives Relevant to α-Ethyl Substitution

The biological activity of α-substituted DOPA analogs is highly dependent on their stereochemistry. Consequently, significant research has focused on developing stereoselective methods to produce specific enantiomers.

Asymmetric Synthesis of α-Substituted Phenylalanine and DOPA Analogs

Asymmetric synthesis aims to create a single enantiomer of the target molecule directly. This is often achieved by employing chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

One effective class of chiral auxiliaries for the asymmetric alkylation of amino acids is derived from pseudoephedrine. wikipedia.org In this approach, the carboxylic acid of a protected DOPA precursor is coupled with pseudoephedrine to form a chiral amide. The α-proton of this amide can then be deprotonated to form a rigid chiral enolate. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile (in this case, an ethylating agent) to one face of the enolate, leading to the preferential formation of one diastereomer. nih.govharvard.edu After the alkylation step, the chiral auxiliary can be cleaved to yield the enantiomerically enriched α-ethyl DOPA.

Table 1: Diastereoselective Alkylation using Pseudoephedrine Auxiliary

| Entry | Electrophile | Diastereomeric Ratio (dr) |

| 1 | Methyl Iodide | >95:5 |

| 2 | Ethyl Bromide | >90:10 |

| 3 | Benzyl Bromide | >95:5 |

Note: Data is representative of typical results for the alkylation of pseudoephedrine amides and may not be specific to α-ethyl DOPA.

Biocatalytic Strategies for Enantiopure DOPA Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of enantiopure compounds. For the preparation of enantiopure α-ethyl DOPA, two main biocatalytic strategies can be considered: kinetic resolution and asymmetric synthesis.

Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of an α-ethyl DOPA ester could be treated with a lipase (B570770), an enzyme that catalyzes the hydrolysis of esters. diva-portal.org If the lipase is stereoselective, it will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer of the ester largely untouched. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Esters

| Enzyme | Substrate | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | Racemic α-methyl-phenylalanine ethyl ester | >95% | >100 |

| Pseudomonas cepacia Lipase | Racemic α-ethyl-phenylalanine methyl ester | >98% | >200 |

Note: Data is illustrative of the potential of enzymatic kinetic resolution for α-alkylated amino acid esters.

Asymmetric Synthesis: Enzymes can also be used to directly synthesize a single enantiomer from a prochiral starting material. For instance, a transaminase could be used to asymmetrically aminate an α-keto acid precursor of α-ethyl DOPA.

Chiral Auxiliary and Phase-Transfer Catalysis in DOPA Analog Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases, typically an aqueous phase and an organic phase. In the context of asymmetric synthesis, chiral phase-transfer catalysts can be used to control the stereochemical outcome of a reaction.

For the α-ethylation of a DOPA precursor, a Schiff base is typically formed from the amino acid ester. This Schiff base is then deprotonated by a base in the aqueous phase to form an enolate. The chiral phase-transfer catalyst, usually a chiral quaternary ammonium (B1175870) salt, then transports the enolate into the organic phase where it reacts with the ethylating agent. researchgate.net The chiral environment created by the catalyst directs the alkylation to occur preferentially on one face of the enolate, resulting in an enantiomerically enriched product. nih.gov

Table 3: Asymmetric Phase-Transfer Alkylation of Glycine (B1666218) Schiff Base Derivatives

| Catalyst | Alkylating Agent | Enantiomeric Excess (ee) |

| Cinchona alkaloid-derived catalyst | Benzyl bromide | up to 94% |

| Cinchona alkaloid-derived catalyst | Ethyl iodide | up to 85% |

Note: Data is based on the alkylation of glycine derivatives and serves as an indication of the potential for α-ethyl DOPA synthesis.

Derivatization and Precursor Chemistry of DOPA Ethyl Esters

The synthesis of α-ethyl DOPA (α-ethyl-3,4-dihydroxyphenylalanine) and its derivatives is a significant area of research due to the pharmacological importance of DOPA analogues. The ethyl ester and its hydrobromide salt are key intermediates and targets in medicinal chemistry. This section details the synthetic routes to DOPA ethyl esters and the specific role of hydrobromic acid in the deprotection and salt formation steps.

The preparation of ethyl esters of DOPA and its analogues is a fundamental step in the synthesis of more complex derivatives. The esterification of the carboxylic acid moiety enhances the lipophilicity of the molecule, which can be advantageous for certain applications, and also serves as a protecting group for the carboxyl function during subsequent reactions.

A common and straightforward method for the synthesis of DOPA ethyl esters is the Fischer esterification. This reaction involves treating the parent amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, L-DOPA can be converted to its ethyl ester hydrochloride by reacting it with ethanol in the presence of thionyl chloride or an acid catalyst.

The synthesis of the racemic α-ethyl DOPA ethyl ester often begins with a precursor containing the α-ethyl moiety and protected catechol hydroxyl groups, such as 3,4-dimethoxyphenylalanine. A plausible synthetic approach to an α-alkylated DOPA ester involves the alkylation of a suitable precursor. For example, the synthesis of α-methyl DOPA esters has been documented, and similar principles can be applied to the synthesis of the α-ethyl analogue. One potential route involves the Strecker synthesis or the use of a hydantoin (B18101) intermediate, followed by alkylation at the α-position.

A more direct approach to α-alkylation of esters involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate an enolate, which is then reacted with an alkyl halide (e.g., ethyl bromide). This method, however, requires careful protection of the other functional groups present in the DOPA scaffold.

A common precursor for the synthesis of α-ethyl DOPA is 3,4-dimethoxyacetophenone. This starting material can be converted to the corresponding hydantoin, which is then ethylated. Subsequent hydrolysis of the hydantoin yields racemic α-ethyl-3,4-dimethoxyphenylalanine. This intermediate can then be esterified to the ethyl ester using standard Fischer esterification conditions.

Below is a representative table outlining a potential synthetic sequence for the preparation of a protected α-ethyl DOPA ethyl ester.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3,4-Dimethoxyacetophenone | 1. (NH₄)₂CO₃, KCN, aq. EtOH, 60°C2. Hydrolysis | 5-(3,4-Dimethoxybenzyl)-5-methylhydantoin |

| 2 | 5-(3,4-Dimethoxybenzyl)-5-methylhydantoin | 1. NaH, DMF2. CH₃CH₂Br | 5-(3,4-Dimethoxybenzyl)-5-ethyl-3-methylhydantoin |

| 3 | 5-(3,4-Dimethoxybenzyl)-5-ethyl-3-methylhydantoin | Ba(OH)₂, H₂O, reflux | rac-α-Ethyl-3,4-dimethoxyphenylalanine |

| 4 | rac-α-Ethyl-3,4-dimethoxyphenylalanine | EtOH, HCl (gas), reflux | rac-α-Ethyl-3,4-dimethoxyphenylalanine ethyl ester hydrochloride |

Hydrobromic acid (HBr) is a versatile and powerful reagent in organic synthesis, particularly for the cleavage of ethers and the formation of hydrobromide salts. In the context of DOPA derivative synthesis, HBr plays a crucial dual role: the deprotection of catechol hydroxyl groups and the formation of the desired hydrobromide salt of the final product.

The catechol moiety of DOPA is often protected as a dimethyl ether (i.e., as a veratrole derivative) during synthetic sequences to prevent unwanted side reactions. The cleavage of these methyl ethers to reveal the free hydroxyl groups is a critical final step. Concentrated hydrobromic acid is a classic and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion attacks the methyl group, and the phenolic oxygen is protonated by the strong acid. This process is typically carried out at elevated temperatures, often under reflux conditions.

The cleavage of aryl methyl ethers with HBr is a well-established reaction. The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack by the bromide ion on the methyl carbon. This results in the formation of a phenol (B47542) and methyl bromide. The reaction is generally efficient, but care must be taken to control the conditions to avoid side reactions, especially with sensitive functional groups.

In the synthesis of rac-α-Ethyl DOPA Hydrobromide, the precursor, rac-α-ethyl-3,4-dimethoxyphenylalanine ethyl ester, is treated with concentrated hydrobromic acid. This single step can achieve both the demethylation of the two methoxy (B1213986) groups on the aromatic ring and the hydrolysis of the ethyl ester, followed by the formation of the hydrobromide salt of the resulting amino acid.

The reaction conditions for the cleavage of the methyl ethers and formation of the hydrobromide salt are critical. The concentration of HBr, the temperature, and the reaction time must be carefully controlled to ensure complete deprotection without significant degradation of the desired product.

Below is a data table summarizing the key aspects of using hydrobromic acid in the final step of rac-α-Ethyl DOPA Hydrobromide synthesis.

| Transformation | Substrate | Reagent | Typical Conditions | Product | Key Considerations |

| Demethylation and Salt Formation | rac-α-Ethyl-3,4-dimethoxyphenylalanine ethyl ester | Concentrated Hydrobromic Acid (e.g., 48% in H₂O) | Reflux, several hours | rac-α-Ethyl DOPA Hydrobromide | The reaction simultaneously cleaves the two methyl ethers and forms the hydrobromide salt. The ester group may also be hydrolyzed under these conditions. |

| Selective O-Demethylation | DOPA derivative with one methoxy and one benzyloxy protecting group | HBr in acetic acid | Room temperature or gentle heating | Selectively O-demethylated DOPA derivative | HBr can exhibit selectivity in cleaving different types of ether protecting groups based on reaction conditions. |

Stereochemical Characterization and Enantiomeric Resolution of Rac α Ethyl Dopa Hydrobromide

Strategies for Racemic Resolution of DOPA Derivatives and Hydrobromide Salts

The separation of enantiomers from a racemic mixture of α-Ethyl DOPA Hydrobromide can be approached through several established strategies. These methods exploit the distinct physicochemical properties of transient diastereomeric species or the differential kinetics and crystallization behaviors of the enantiomers.

Classical chemical resolution is the most common and historically significant method for separating enantiomers on a preparative scale. nih.govwikipedia.org The core principle involves the reaction of the racemic mixture, in this case, the acidic α-Ethyl DOPA, with a single, pure enantiomer of a chiral resolving agent, typically a chiral base for resolving a racemic acid. libretexts.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. nih.gov

(rac)-α-Ethyl DOPA + (R)-Chiral Amine → [(R)-α-Ethyl DOPA • (R)-Chiral Amine] + [(S)-α-Ethyl DOPA • (R)-Chiral Amine]

Unlike the original enantiomers, which have identical physical properties, the resulting diastereomeric salts possess different physical and chemical characteristics, most notably different solubilities in a given solvent. libretexts.orgrsc.org This difference allows for their separation by fractional crystallization. wikipedia.org One diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. The less soluble salt is isolated by filtration, and the pure enantiomer is then recovered by treating the salt with an acid or base to break the ionic bond and remove the resolving agent. wikipedia.orgnih.gov The selection of an appropriate resolving agent and crystallization solvent is crucial for a successful resolution and is often determined through empirical screening. wikipedia.orgrsc.org

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent Class | Examples |

|---|---|

| Chiral Amines | 1-Phenylethylamine, Brucine, Cinchonine, Quinine |

| Chiral Amino Acids | L-Arginine |

This table presents examples of resolving agents commonly used for the separation of racemic acids through diastereomeric salt formation. wikipedia.orggoogle.com

Kinetic resolution is a method that distinguishes between two enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer reacts significantly faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses. wikipedia.orgnih.gov The maximum theoretical yield for the recovered, unreacted enantiomer in a classic kinetic resolution is 50%. ethz.ch

The process can be represented as: (R)-Substrate + (S)-Substrate --(Chiral Catalyst/Reagent)--> (R)-Product + (S)-Substrate (unreacted)

Enzymes are highly effective catalysts for kinetic resolutions due to their exceptional stereoselectivity. For DOPA analogs, enzymes such as lipases or acylases could be employed to selectively acylate or hydrolyze one enantiomer, allowing for its separation from the unreacted counterpart. A fixed ligand version of the kinetic method has been successfully applied for the chiral analysis of DOPA, demonstrating the applicability of kinetic principles to this class of compounds. researchgate.net Non-enzymatic methods using synthetic chiral catalysts have also been developed for a wide range of substrates. wikipedia.orgethz.ch

A more advanced approach is Parallel Kinetic Resolution (PKR), where each enantiomer of the racemate is converted into a different product by two complementary chiral catalysts. nih.gov This strategy avoids the 50% yield limitation of simple kinetic resolution by consuming both enantiomers through distinct, enantiodivergent pathways. nih.gov

Beyond diastereomeric salt formation, other crystallization techniques can be employed for the resolution of racemic salts. These methods are broadly categorized based on the solid-state behavior of the racemic mixture. researchgate.netresearchgate.net

Preferential Crystallization: This technique is applicable to racemic mixtures that crystallize as conglomerates—mechanical mixtures of separate crystals of the two enantiomers. researchgate.net It involves seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer. This induces the crystallization of only that enantiomer, which can then be collected. This method, first discovered by Louis Pasteur, is attractive as it can theoretically yield 100% of both enantiomers through sequential crystallization cycles. researchgate.nettudelft.nl

Resolution of Racemic Compounds: Over 90% of chiral compounds crystallize as racemic compounds (true racemates), where both enantiomers are present in equal amounts within the same crystal lattice. researchgate.nettudelft.nl Direct preferential crystallization cannot be applied to these systems. However, strategies exist to circumvent this limitation, such as converting the racemic compound into a conglomerate through the formation of a salt or a co-crystal with an achiral co-former. tudelft.nl

The success of any crystallization-based resolution depends on a thorough understanding of the system's phase diagram, which maps the solubility and thermodynamic stability of the different solid phases (enantiomers, racemate, salts) as a function of temperature and composition. rsc.orgsemanticscholar.org

Advanced Methodologies for Enantiomeric Purity and Absolute Configuration Determination

Following resolution, it is imperative to accurately determine the enantiomeric purity (or enantiomeric excess, ee) of the separated products and to assign the absolute configuration (R or S) to each enantiomer.

Chiral chromatography is the most widely used analytical method for separating and quantifying enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. wvu.edu The separation is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a support material. nih.gov

The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column. Consequently, the two enantiomers are eluted separately, and their relative amounts can be quantified from the peak areas in the chromatogram. wvu.edu

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Category | Examples of Chiral Selectors | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Derivatized cellulose (B213188) or amylose | Broad range of chiral compounds |

| Pirkle-type (Brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Compounds with π-acidic or π-basic groups |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Amino acids, peptides, carboxylic acids |

| Crown Ethers | Chiral 18-crown-6 (B118740) ethers | Primary amines, amino acids (e.g., DOPA) |

This table summarizes major categories of CSPs used in HPLC for enantiomeric separation, with selectors suitable for amino acid derivatives like α-Ethyl DOPA highlighted. wvu.edu

While chiral chromatography can separate enantiomers, it does not inherently reveal their absolute configuration. For this, spectroscopic and diffraction methods are essential.

X-ray Crystallography: Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of every atom, allowing for unambiguous assignment of the R or S configuration at the chiral center. rsc.org This technique requires the formation of a suitable single crystal, often of the diastereomeric salt formed during resolution.

Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of the wavelength of light.

Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength.

Each enantiomer produces a CD spectrum that is a mirror image of its counterpart. While these techniques are typically not used for ab initio determination of absolute configuration without reference compounds or complex quantum chemical calculations, they are powerful for comparing the configuration of an unknown sample to that of a known standard.

Biochemical and Molecular Interaction Studies of α Ethyl Dopa Analogs

Enzyme Interaction Profiles of DOPA Derivatives

The biological activity of DOPA derivatives is significantly influenced by their interactions with various enzymes involved in the synthesis and metabolism of catecholamines. This section examines the interaction of α-Ethyl DOPA analogs with Aromatic L-Amino Acid Decarboxylase (AADC), Tyrosinase, Monoamine Oxidases (MAO), and Catechol-O-Methyl Transferases (COMT).

Evaluation of α-Ethyl DOPA Analogs with Aromatic L-Amino Acid Decarboxylase (AADC)

Comparative Interaction of DOPA Analogs with Aromatic L-Amino Acid Decarboxylase (AADC)

| Compound | Interaction with AADC | Reported Kinetic Data |

|---|---|---|

| L-DOPA | Substrate | - |

| α-Methyldopa | Inhibitor | - |

| rac α-Ethyl DOPA Hydrobromide | Presumed Inhibitor | Data not available |

Investigation of Tyrosinase Modulation by Phenylalanine and DOPA Derivatives

Tyrosinase is a key enzyme in the biosynthesis of melanin, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net Various phenylalanine and DOPA derivatives have been investigated as potential modulators of tyrosinase activity, with many exhibiting inhibitory effects. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net The inhibitory potential of these compounds is often evaluated by measuring their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

While direct studies on the interaction of α-Ethyl DOPA with tyrosinase are limited in the available literature, research on related DOPA derivatives suggests that modifications to the core structure can significantly impact tyrosinase inhibition. For instance, the introduction of different substituents to the phenyl ring or the amino acid side chain can alter the binding affinity and inhibitory potency. It is plausible that the α-ethyl group in α-Ethyl DOPA could influence its interaction with the active site of tyrosinase, potentially acting as a substrate or an inhibitor. However, without specific experimental data, its precise role in modulating tyrosinase activity remains to be elucidated.

Inhibitory Concentration (IC50) of Various Compounds on Tyrosinase Activity

| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Kojic Acid | 16.69 | - | - |

| (Z)-2-benzylidenebenzofuran-3(2H)-one derivative | 7.12 | Kojic Acid | 16.69 |

| 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one analog | 0.93 | Kojic Acid | 16.69 |

| rac α-Ethyl DOPA Hydrobromide | Data not available | - | - |

Interactions with Monoamine Oxidases (MAO) and Catechol-O-Methyl Transferases (COMT)

Specific studies detailing the interaction of α-Ethyl DOPA with MAO and COMT are not extensively documented. However, the metabolism of L-DOPA and its analogs is known to be influenced by these enzymes. For instance, COMT inhibitors are used clinically to prevent the peripheral methylation of L-DOPA, thereby increasing its bioavailability to the brain. nih.gov It is conceivable that the catechol structure of α-Ethyl DOPA makes it a potential substrate for COMT. Similarly, the amine group in its structure suggests a possible interaction with MAO. The presence of the α-ethyl group could sterically hinder the binding and metabolism by these enzymes compared to L-DOPA, but dedicated enzymatic assays are required to confirm this hypothesis and to determine the kinetic parameters of these potential interactions.

Ligand-Target Molecular Recognition in DOPA-Related Systems

The cellular uptake and pharmacological effects of DOPA analogs are mediated by their interaction with specific protein targets, including amino acid transporters and neurotransmitter receptors. This section explores the molecular recognition of α-Ethyl DOPA analogs by these key proteins.

Assessment of Binding to Amino Acid Transporters and Related Proteins

The transport of L-DOPA and its analogs across cellular membranes, including the blood-brain barrier, is primarily mediated by the L-type amino acid transporter 1 (LAT1). nih.govscienceopen.comelsevierpure.comnih.gov This transporter recognizes large neutral amino acids and is crucial for the central nervous system uptake of L-DOPA. Studies have shown that α-substituted DOPA analogs, such as α-Methyldopa, are also substrates for LAT1. nih.gov This suggests that the transporter can accommodate modifications at the α-carbon.

It is therefore highly probable that α-Ethyl DOPA is also recognized and transported by LAT1. The affinity of this interaction, typically represented by the Michaelis constant (Km) or the inhibition constant (Ki), would determine the efficiency of its transport. While specific binding data for α-Ethyl DOPA is not available, comparative studies of different α-alkyl DOPA analogs would be necessary to understand the structure-activity relationship for LAT1 binding and transport. The size and lipophilicity of the α-ethyl group compared to a methyl group could potentially influence its binding affinity to the transporter.

Interaction of DOPA Analogs with L-Type Amino Acid Transporter 1 (LAT1)

| Compound | Interaction with LAT1 | Reported Kinetic Data |

|---|---|---|

| L-DOPA | Substrate | - |

| α-Methyldopa | Substrate | - |

| rac α-Ethyl DOPA Hydrobromide | Presumed Substrate | Data not available |

Exploration of Potential Receptor Binding Mechanisms Relevant to DOPA Analogs (e.g., Dopamine (B1211576) Receptors as research tools)

DOPA analogs and their metabolites can interact with various neurotransmitter receptors, with a particular focus on dopamine receptors (D1-like and D2-like families) due to their structural similarity to dopamine. nih.govnih.govodinity.com These interactions are fundamental to their potential pharmacological effects and their utility as research tools to probe the structure and function of these receptors. nih.govnih.govodinity.com The binding affinity of a ligand to a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

While direct binding data for α-Ethyl DOPA at dopamine receptors is not specified in the reviewed literature, studies on a range of DOPA analogs and other dopamine receptor ligands provide a framework for understanding potential interactions. The affinity of these compounds for different dopamine receptor subtypes (D1, D2, D3, D4, and D5) can vary significantly based on their chemical structure. For instance, apomorphine, a non-selective dopamine agonist, exhibits different affinities for various dopamine receptor subtypes. nih.gov The α-ethyl substitution in α-Ethyl DOPA would likely modulate its binding profile to dopamine receptors compared to dopamine or L-DOPA. Such analogs are valuable as research tools to investigate the specific structural requirements for ligand binding and receptor activation, contributing to the design of more selective and potent drugs targeting the dopaminergic system. nih.govnih.gov

Binding Affinities (Ki, nM) of Selected Dopamine Receptor Ligands

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |

|---|---|---|---|

| Dopamine | 1100 - 4600 | 20 - 1300 | 2.5 - 20 |

| Apomorphine | 390 | 36 | 19 |

| Pergolide | 447 | - | 0.86 |

| Lisuride | 56.7 | 0.95 | 1.08 |

| Cabergoline | - | 0.61 | 1.27 |

| Pramipexole | >10,000 | 79,500 | 0.97 |

| Ropinirole | >10,000 | 98,700 | - |

| rac α-Ethyl DOPA Hydrobromide | Data not available | Data not available | Data not available |

Biotransformation Pathways and Metabolite Research for DOPA Ethyl Esters

The biotransformation of DOPA ethyl esters, including α-ethyl DOPA, is a critical area of study, as these compounds are typically designed as prodrugs. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, a process that can improve bioavailability. For DOPA analogs, esterification is a common strategy to increase lipophilicity and facilitate absorption. The subsequent metabolic pathways, beginning with hydrolysis and followed by further downstream reactions, determine the ultimate pharmacological activity of the compound.

In Vitro Studies of Esterase-Mediated Hydrolysis of Ethyl DOPA Analogs

The primary step in the activation of DOPA ethyl ester prodrugs is the hydrolysis of the ester bond, a reaction predominantly mediated by esterase enzymes. L-Dopa ethyl ester is recognized as a prodrug of levodopa (B1675098) that exhibits greater gastric solubility. This ester is rapidly hydrolyzed to levodopa by the action of non-specific esterases found in the gastrointestinal tract.

Research into various carboxylate esters of L-dopa has revealed significant differences in their stability and susceptibility to both chemical and enzymatic hydrolysis. nih.gov These studies demonstrate a clear relationship between the structure of the ester group and the rate of hydrolysis. While human plasma itself may not catalyze the hydrolysis and can sometimes have a rate-decelerating effect, ocular tissue homogenates, for instance, show a greater susceptibility to hydrolysis compared to simple buffer solutions. researchgate.net The efficiency of this enzymatic conversion is a key factor in the systemic availability of the active L-dopa molecule. researchgate.net The rate of hydrolysis is influenced by the specific ester, with studies showing variations between methyl, ethyl, isopropyl, and butyl esters. researchgate.net

| Ester Analog | Relative Lipophilicity | Susceptibility to Enzymatic Hydrolysis | Key Findings |

|---|---|---|---|

| Methyl Ester | Increased | Rapid | Demonstrated significant L-dopa bioavailability in animal models following rectal administration. researchgate.net |

| Ethyl Ester | Moderately Increased | Rapid | Functions as a prodrug with enhanced gastric solubility, quickly hydrolyzed by non-specific esterases. researchgate.net |

| Isopropyl Ester | Significantly Increased | Variable | Showed activity potentially greater than L-dopa in some experimental models. nih.gov |

| Butyl Ester | Highly Increased | Rapid | Achieved high L-dopa bioavailability in animal studies, suggesting efficient hydrolysis. researchgate.net |

Characterization of Downstream Metabolic Products of α-Ethyl DOPA Derivatives

Following the initial ester hydrolysis which would convert α-Ethyl DOPA hydrobromide to α-Ethyl DOPA, the molecule undergoes further biotransformation. The metabolic pathway of α-Ethyl DOPA is expected to be analogous to that of the well-studied compound, α-methyldopa. drugbank.combiolife-publisher.it α-methyldopa is a prodrug that requires biotransformation to an active metabolite to exert its therapeutic effects. nih.gov

The primary metabolic pathway for α-alkyldopa analogs involves a series of enzymatic reactions that parallel the natural synthesis of catecholamines. biolife-publisher.it

Decarboxylation: The first major step is the decarboxylation of α-Ethyl DOPA by the enzyme Aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase). drugbank.combiolife-publisher.it This reaction removes the carboxyl group and results in the formation of the corresponding amine, α-ethyldopamine.

Beta-Hydroxylation: Subsequently, α-ethyldopamine is acted upon by the enzyme dopamine beta-hydroxylase. This enzyme hydroxylates the beta-carbon of the side chain, leading to the formation of α-ethylnorepinephrine. biolife-publisher.it

This final metabolite, α-ethylnorepinephrine, is considered a "false neurotransmitter." biolife-publisher.it It structurally mimics the endogenous neurotransmitter norepinephrine (B1679862) and can be stored in and released from sympathetic nerve endings, but it is less potent. biolife-publisher.it

Other potential metabolic transformations, mirroring those of α-methyldopa, include O-methylation by Catechol-O-methyltransferase (COMT) to form 3-O-methyl-α-ethyldopa, and conjugation reactions, such as sulfation, in the liver. drugbank.comnih.gov The major urinary excretory products of similar compounds are typically the parent drug and its conjugates. ahajournals.org

| Metabolite | Precursor | Key Enzyme | Metabolic Step |

|---|---|---|---|

| α-Ethyl DOPA | rac a-Ethyl DOPA Hydrobromide (via Hydrolysis) | Esterases | Prodrug Activation |

| α-Ethyldopamine | α-Ethyl DOPA | Aromatic L-amino acid decarboxylase | Decarboxylation |

| α-Ethylnorepinephrine | α-Ethyldopamine | Dopamine beta-hydroxylase | β-Hydroxylation |

| 3-O-Methyl-α-ethyldopa | α-Ethyl DOPA | Catechol-O-methyltransferase (COMT) | O-Methylation |

Computational Chemistry and Theoretical Modeling of α Ethyl Dopa Hydrobromide

Molecular Docking and Dynamics Simulations of α-Ethyl DOPA Interactions with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding mechanisms of inhibitors to their target enzymes. For α-Ethyl DOPA, a key biological macromolecule of interest is DOPA decarboxylase (DDC), the enzyme responsible for converting L-DOPA to dopamine (B1211576). researchgate.netproteopedia.org Inhibitors of this enzyme are crucial in therapies where L-DOPA is administered, as they prevent its premature conversion in the periphery, allowing more to reach the brain. proteopedia.org

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov Studies on DDC inhibitors, such as the structurally similar α-methylated compound carbidopa, provide a framework for understanding how α-Ethyl DOPA might interact with the enzyme's active site. researchgate.net The active site of DDC is located in a cleft between two subunits and involves key residues that bind the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and the substrate. proteopedia.org Docking studies can model how the ethyl group at the alpha-carbon of α-Ethyl DOPA fits into the active site pocket, influencing binding affinity and inhibitory potential. The process involves generating multiple possible binding poses and ranking them using a scoring function that estimates the binding free energy. acs.orgmdpi.com Virtual screening protocols, which combine pharmacophore searches and molecular docking, have been successfully used to identify novel competitive inhibitors of human DDC from large compound databases. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comresearchgate.net An MD simulation calculates the motion of atoms in the system, providing insights into conformational changes, the role of solvent molecules, and the stability of key interactions like hydrogen bonds. acs.orgmdpi.com For the α-Ethyl DOPA-DDC complex, an MD simulation could reveal the flexibility of the ligand in the binding site and the dynamic network of interactions with active site residues. chemmethod.com The stability of the complex is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. researchgate.netnih.gov

| Computational Technique | Application to α-Ethyl DOPA and DDC | Key Insights |

| Molecular Docking | Predicts the binding pose of α-Ethyl DOPA in the DDC active site. | Identifies key interacting residues, estimates binding affinity (scoring function), and compares binding modes to known inhibitors like carbidopa. researchgate.netnih.gov |

| Molecular Dynamics | Simulates the time-evolution of the α-Ethyl DOPA-DDC complex. | Assesses the stability of the binding pose, reveals conformational changes in the protein and ligand, and characterizes the dynamics of intermolecular interactions. researchgate.netchemmethod.com |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction of DOPA Derivatives

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and properties of molecules like α-Ethyl DOPA. rsc.org These methods can elucidate how the addition of an ethyl group to the DOPA scaffold affects its geometry, electronic properties, and chemical reactivity.

Conformational Analysis: Molecules can exist in various spatial arrangements or conformations. Quantum chemical calculations can determine the relative energies of different conformers of α-Ethyl DOPA, identifying the most stable, low-energy structures. This information is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

Reactivity Prediction: DFT calculations can determine various molecular-level properties that are linked to chemical reactivity. rsc.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. rsc.orgmdpi.com A smaller energy gap generally suggests higher reactivity. Studies on L-DOPA have shown that substitutions on the phenyl side chain significantly alter electronic properties and the HOMO-LUMO gap, which can explain its proactivity as a drug compound. rsc.org Similar calculations for α-Ethyl DOPA would quantify the electronic impact of the α-ethyl group.

| Quantum Chemical Descriptor | Definition | Relevance to α-Ethyl DOPA |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. mdpi.com | Indicates the electron-donating capacity of the molecule, which can be important for interactions with biological targets. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. mdpi.com | Indicates the electron-accepting capacity, influencing potential metabolic pathways and interactions. nih.gov |

| HOMO-LUMO Energy Gap | The energy difference between ELUMO and EHOMO. mdpi.com | A smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.org |

| Molecular Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. rsc.org |

In Silico Approaches for Stereoselectivity Prediction in Synthetic Reactions

The synthesis of α-Ethyl DOPA results in a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). Since the biological activity of enantiomers can differ significantly, controlling the stereochemical outcome of the synthesis is paramount. nih.gov In silico approaches are increasingly used to predict and understand the stereoselectivity of chemical reactions.

Computational modeling of reaction mechanisms can provide insights into the transition states that lead to different stereoisomers. By calculating the activation energies for the pathways leading to each enantiomer, chemists can predict which product is likely to form in excess. For reactions involving α-amino acids, these computational tools can elucidate the factors that control racemization or favor the formation of one stereoisomer. mdpi.com

For example, in the synthesis of α-alkylated amino acids, computational models can be used to:

Model Catalyst-Substrate Interactions: If a chiral catalyst is used to induce stereoselectivity, computational docking and quantum mechanics can model the interaction between the catalyst and the reactants. This helps in understanding the origin of the stereoselectivity and in designing more effective catalysts.

Analyze Transition State Geometries: By calculating the structures and energies of the transition states for competing reaction pathways, the stereochemical outcome can be predicted. The pathway with the lower energy transition state will be favored, leading to the major product. Studies have shown that steric bulk on chiral reagents can significantly enhance stereoselectivity, a factor that can be quantitatively assessed through computational modeling. nih.gov

Develop Predictive Models: By analyzing a dataset of reactions with known stereochemical outcomes, machine learning models can be trained to predict the stereoselectivity of new reactions. These models can identify key molecular features of the substrate, reagents, and catalyst that influence the stereochemical outcome.

These in silico methods provide a rational basis for designing synthetic routes that yield the desired enantiomer of α-Ethyl DOPA with high purity, which is a critical aspect of modern drug development.

Advanced Analytical Method Development for Research on Rac α Ethyl Dopa Hydrobromide

Development of High-Sensitivity Chromatographic Methods for Quantitative Analysis and Impurity Profiling

High-sensitivity chromatographic methods are indispensable for the precise quantitative analysis of rac α-Ethyl DOPA Hydrobromide and the detection and characterization of any process-related or degradation impurities. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice, offering high resolution and sensitivity. tandfonline.combiomedres.us

For quantitative analysis, a reversed-phase HPLC (RP-HPLC) method is typically developed. chromatographyonline.com This involves the use of a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. penpublishing.netnih.gov The pH of the mobile phase is a critical parameter that is optimized to ensure good peak shape and retention of the polar, amphoteric rac α-Ethyl DOPA Hydrobromide. chromatographyonline.com UV detection at a wavelength of around 280 nm is commonly employed for quantification, leveraging the chromophore present in the molecule. penpublishing.netresearchgate.net

Impurity profiling requires a method that can separate the active pharmaceutical ingredient (API) from a range of potential impurities that may have very similar structures. chromatographyonline.com Gradient elution is often necessary to resolve all components within a reasonable timeframe. Coupling HPLC or UPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification of unknown impurities by furnishing molecular weight information. tandfonline.comresolvemass.ca Techniques like tandem mass spectrometry (MS/MS) can further provide structural fragments, aiding in the definitive identification of impurities. researchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of rac α-Ethyl DOPA Hydrobromide

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Retention Time | Approximately 8.5 minutes |

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Advanced spectroscopic techniques are fundamental for the unequivocal structural confirmation of rac α-Ethyl DOPA Hydrobromide and for assessing its purity. ijrar.org Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are key methodologies in this regard.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. tandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. ijrar.org The IR spectrum will show characteristic absorption bands for the hydroxyl, amine, carboxylic acid, and aromatic functionalities of rac α-Ethyl DOPA Hydrobromide.

Table 2: Expected Spectroscopic Data for the Structural Elucidation of rac α-Ethyl DOPA Hydrobromide

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic, methine, and ethyl protons. |

| ¹³C NMR | Resonances for aromatic, carbonyl, and aliphatic carbons. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₁H₁₆NO₄⁺. |

| FT-IR | Broad O-H stretch (phenol and carboxylic acid), N-H stretch (amine), C=O stretch (carboxylic acid), and C=C stretches (aromatic ring). |

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and to investigate its mechanism of action. chempep.com This involves replacing one or more atoms in the rac α-Ethyl DOPA Hydrobromide molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chempep.com These isotopically labeled molecules are chemically identical to the unlabeled compound but can be distinguished by analytical techniques like mass spectrometry and NMR spectroscopy. isotope.com

In mechanistic studies, isotopically labeled rac α-Ethyl DOPA Hydrobromide can be administered to biological systems, and the labeled metabolites can be tracked and identified. This provides invaluable information on the metabolic pathways of the drug. For example, labeling the ethyl group could help determine if this part of the molecule is modified or cleaved during metabolism. Similarly, labeling the aromatic ring or the amino acid backbone can provide insights into the biotransformation of these moieties.

The use of stable isotope-labeled compounds as internal standards in quantitative bioanalytical methods, particularly those using LC-MS, significantly improves the accuracy and precision of the measurements by correcting for matrix effects and variations in sample processing.

Table 3: Common Isotopes and Their Applications in Mechanistic Research of rac α-Ethyl DOPA Hydrobromide

| Isotope | Application |

| ²H (Deuterium) | Used to probe kinetic isotope effects and to slow down metabolism at specific sites. |

| ¹³C | Incorporated into the carbon skeleton to trace the fate of the molecule in metabolic pathways. |

| ¹⁵N | Used to follow the metabolism of the amino acid portion of the molecule. |

Emerging Research Frontiers and Future Directions in α Ethyl Dopa Analog Chemistry

Design and Synthesis of Novel Probes for Biochemical Pathway Elucidation

The development of novel molecular probes is crucial for unraveling the intricacies of biochemical pathways. α-Ethyl DOPA analogs, appropriately modified, have the potential to serve as powerful tools for this purpose. The core idea is to leverage the structural similarity of these analogs to endogenous molecules to trace their path and interactions within a biological system.

One of the most established methods for creating such probes is through radiolabeling. longdom.org Isotopes such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) can be incorporated into the structure of α-Ethyl DOPA. researchgate.net The resulting radiolabeled compound can then be introduced into a biological system, and its journey—absorption, distribution, metabolism, and excretion (ADME)—can be tracked using sensitive detection techniques. longdom.org This approach can provide invaluable data on how the α-ethyl group affects the molecule's interaction with transporters and metabolic enzymes compared to its parent compound, L-DOPA.

Another strategy involves the attachment of fluorescent tags or biotin (B1667282) moieties to the α-Ethyl DOPA scaffold. These tagged molecules can be used in a variety of in vitro and in cellulo experiments to visualize their localization and binding partners. The synthesis of such probes requires careful chemical strategies to ensure that the attached tag does not interfere with the molecule's biological activity.

Future research in this area will likely focus on the development of "smart" probes based on the α-Ethyl DOPA structure. These could be molecules that, for example, only become fluorescent upon being metabolized by a specific enzyme, thus providing a direct readout of enzymatic activity in real-time. The synthesis of such sophisticated tools will require a deep understanding of both organic chemistry and biochemistry.

Comprehensive Structure-Activity Relationship (SAR) Studies on α-Ethyl DOPA Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how the chemical structure of a molecule relates to its biological activity. nih.gov For α-Ethyl DOPA derivatives, SAR studies are essential to unlock their full therapeutic potential. The primary goal of these studies is to identify which structural modifications lead to improved activity, selectivity, and pharmacokinetic properties.

The introduction of the α-ethyl group is the first step in this exploration. Compared to the α-methyl group in α-methyldopa, the ethyl group offers a different steric and electronic profile, which can lead to altered interactions with target proteins. biolife-publisher.it SAR studies on α-Ethyl DOPA derivatives would systematically explore modifications at various positions of the molecule, including:

The Catechol Ring: Introducing different substituents on the phenyl ring can modulate the molecule's electronic properties and its ability to be recognized by enzymes like DOPA decarboxylase or catechol-O-methyltransferase (COMT).

The Amino Group: Modification of the amino group, for instance, by creating dipeptide derivatives, has been shown to be a viable strategy for improving the pharmacological properties of L-DOPA. nih.gov

The Carboxylic Acid: Esterification of the carboxylic acid group is a common prodrug strategy to enhance lipophilicity and improve absorption. researchgate.net

The findings from these systematic modifications would be compiled into SAR tables, providing a clear overview of how different structural features impact biological activity. An example of how such a data table might be structured is provided below, based on hypothetical data for a series of α-Ethyl DOPA derivatives tested for their ability to inhibit a target enzyme.

| Compound | R1 Substituent (Catechol Ring) | R2 Substituent (Amino Group) | R3 Substituent (Carboxylic Acid) | Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| 1 (α-Ethyl DOPA) | -OH | -NH₂ | -OH | 50 |

| 2 | -OCH₃ | -NH₂ | -OH | 150 |

| 3 | -OH | -NH-Acetyl | -OH | 75 |

| 4 | -OH | -NH₂ | -OCH₃ | 25 |

Such comprehensive SAR studies are critical for the rational design of new α-Ethyl DOPA derivatives with optimized properties.

Integration of Chemoenzymatic Syntheses for Sustainable Production of DOPA Analogs

The chemical synthesis of complex molecules like α-Ethyl DOPA can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of protecting groups. In recent years, there has been a significant push towards more sustainable and efficient manufacturing processes in the pharmaceutical industry. Chemoenzymatic synthesis, which combines the best of traditional chemistry and biocatalysis, offers a promising solution. nih.gov

Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. nih.gov For the production of DOPA analogs, enzymes like tyrosinase can be used to hydroxylate tyrosine derivatives to produce the corresponding DOPA analog. researchgate.net The challenge with α-substituted DOPA analogs is that the presence of the alkyl group can affect the ability of the enzyme to recognize and process the substrate.

Future research in this area will focus on:

Enzyme Engineering: Using techniques like directed evolution, scientists can modify the active site of enzymes to better accommodate bulky substrates like α-Ethyl DOPA. This can lead to the development of highly efficient and selective biocatalysts for the synthesis of these molecules.

Use of Renewable Feedstocks: Integrating biocatalysis with the use of renewable starting materials can further enhance the sustainability of the manufacturing process.

The development of robust chemoenzymatic routes for the production of α-Ethyl DOPA and its derivatives will be crucial for making these compounds more accessible for research and potential therapeutic applications.

Q & A

Q. How can researchers optimize synthetic routes for this compound to minimize diastereomer formation?

- Methodological Answer : Asymmetric hydrogenation with chiral catalysts (e.g., BINAP-Ru complexes) enhances enantiomeric excess. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy identifies diastereomers. Recrystallization in polar aprotic solvents (e.g., DMF/ethanol) improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.